Methyl 3-(acetylthio)-2-methylpropanoate
Overview
Description
Methyl beta-(acetylthio)isobutyrate is a methyl ester derived from beta-(acetylthio)isobutyric acid. It is a methyl ester and a thioacetate ester. It derives from an isobutyric acid.
Scientific Research Applications
Synthesis in Chemical Reactions
Methyl 3-(acetylthio)-2-methylpropanoate is utilized in various chemical synthesis processes. For instance, it serves as a precursor in the Baylis-Hillman reaction for the stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates. This process involves a one-pot conversion facilitated by sequential treatments with acetic anhydride/trimethylsilyl trifluoromethanesulfonate (TMSOTf) and potassium carbonate/methanol, showcasing its role in simplifying complex chemical synthesis (Basavaiah, Padmaja, & Satyanarayana, 2000).
Biocatalysis for Pharmaceutical Intermediaries
In the pharmaceutical sector, this compound is critical in the production of S-acetylthio-2-methylpropionic acid (S-AMPA), a vital chiral intermediary for hypertension drugs like captopril. The production process leverages immobilized cells of Psudomonas fluorescens with specific lipase to hydrolyze the corresponding racemic methyl MAMP, highlighting its importance in creating precise and essential pharmaceutical components (Ko & Chu, 2004).
Material Science and Nanotechnology
This compound's derivatives also find applications in material science and nanotechnology. For example, a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, derived from this compound, is proposed as a photoiniferter. It showcases transformative applications in nitroxide-mediated photopolymerization (NMP2) due to its ability to generate alkyl and nitroxide radicals under UV irradiation, signifying its role in advanced material manufacturing and nanotechnology (Guillaneuf et al., 2010).
Atmospheric Science
Moreover, this compound is involved in atmospheric science studies. 3-Methylbutane-1,2,3-tricarboxylic acid (3-MBTCA), an atmospheric oxidation product of α-pinene and a derivative of methyl 2-methylpropanoate, is identified as a significant tracer for atmospheric terpene secondary organic aerosol (SOA) particles. Understanding its physicochemical properties, such as water solubility and phase state, is crucial for atmospheric modeling and tracing, demonstrating the compound's relevance in environmental and atmospheric sciences (Dette et al., 2014).
Properties
CAS No. |
92065-73-1 |
---|---|
Molecular Formula |
C7H12O3S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
methyl 3-acetylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C7H12O3S/c1-5(7(9)10-3)4-11-6(2)8/h5H,4H2,1-3H3 |
InChI Key |
ODXYWRPJDYJIPT-UHFFFAOYSA-N |
SMILES |
CC(CSC(=O)C)C(=O)OC |
Canonical SMILES |
CC(CSC(=O)C)C(=O)OC |
97101-46-7 92065-73-1 |
|
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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